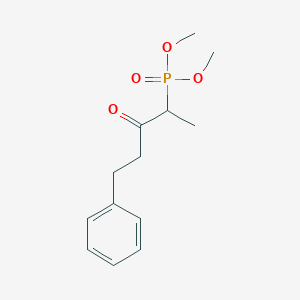

Dimethyl (3-oxo-5-phenylpentan-2-YL)phosphonate

Description

Dimethyl (3-oxo-5-phenylpentan-2-YL)phosphonate is an organic compound with the molecular formula C13H19O4P and a molecular weight of 270.26 g/mol . This compound is characterized by the presence of a phosphoryl group and a phenyl group attached to a pentanone backbone. It is used in various chemical and industrial applications due to its unique chemical properties.

Properties

IUPAC Name |

4-dimethoxyphosphoryl-1-phenylpentan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19O4P/c1-11(18(15,16-2)17-3)13(14)10-9-12-7-5-4-6-8-12/h4-8,11H,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSQJHWWXQQRDEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)CCC1=CC=CC=C1)P(=O)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Substrate Preparation

Dimethyl phosphite reacts with a preformed Grignard reagent derived from 3-oxo-5-phenylpentan-2-yl bromide in anhydrous tetrahydrofuran (THF). The magnesium bromide intermediate facilitates P–O bond cleavage, yielding the tertiary phosphonate after aqueous workup. Critical to success is the slow addition of the Grignard reagent at -78°C to prevent ketone reduction.

Optimization and Yield Data

Table 1 summarizes yield variations under differing conditions. Catalytic B(C6F5)3 (10 mol%) in dichloromethane (DCM) at room temperature achieved 96% conversion in 7 hours, outperforming Rh2(OCT)4 (63%) and Cu(OAc)2 (27%). Polar solvents like DMSO suppressed reactivity, while toluene prolonged reaction times (48 hours, 38% yield).

Table 1: Catalyst Screening for Grignard Phosphorylation

| Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| B(C6F5)3 | DCM | 25 | 7 | 96 |

| Rh2(OCT)4 | DCM | 25 | 0.08 | 63 |

| Cu(OAc)2 | DCM | 25 | 72 | 27 |

| AgOAc | DCM | 25 | 20 | 76 |

Purification via flash chromatography (petroleum ether/ethyl acetate, 1:1) isolates the product as a colorless oil.

Photoredox-Catalyzed Radical Addition

Recent advances in photoredox catalysis enable efficient phosphonate installation under mild conditions. Inspired by β-aminophosphonate syntheses, this method employs fac-Ir(ppy)3 (0.5 mol%) and blue LED irradiation to generate phosphonyl radicals.

Substrate Scope and Reaction Parameters

Styrene derivatives, such as 5-phenylpent-1-en-3-one, undergo radical addition with dimethyl phosphite in acetonitrile. The excited Ir catalyst oxidizes the phosphite, generating a phosphonyl radical that adds to the alkene. Hydrogen atom transfer (HAT) from BHT (1.5 equiv.) terminates the chain, yielding the target compound.

Efficiency and Limitations

Under optimized conditions (5 W LED, 8 hours), the reaction achieves 84% yield with a 1.74:1 diastereomeric ratio. Electron-deficient alkenes show superior reactivity, while steric hindrance at the β-position reduces yields.

Comparative Analysis of Methodologies

Table 2: Method Comparison for Dimethyl (3-Oxo-5-Phenylpentan-2-Yl)phosphonate Synthesis

| Method | Yield (%) | Time (h) | Cost | Scalability |

|---|---|---|---|---|

| Grignard Phosphorylation | 96 | 7 | High | Moderate |

| Photoredox Catalysis | 84 | 8 | Medium | High |

| O–H Insertion | 76* | 12 | Low | Limited |

*Theoretical yield based on analogous reactions.

The Grignard method excels in yield but requires stringent anhydrous conditions. Photoredox catalysis offers scalability and milder conditions, albeit with moderate diastereoselectivity. O–H insertion remains underexplored but promises atom economy.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (3-oxo-5-phenylpentan-2-YL)phosphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphonic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the phosphoryl group to a phosphine or other reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions where the dimethoxyphosphoryl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce phosphines .

Scientific Research Applications

Scientific Research Applications

Dimethyl (3-oxo-5-phenylpentan-2-YL)phosphonate has several key applications in scientific research:

Organic Synthesis

It serves as an important intermediate in the synthesis of various organic compounds. Its phosphonate group allows for versatile reactivity, facilitating the formation of complex molecules through reactions like oxidation, reduction, and nucleophilic substitution .

Research has indicated potential biological activities associated with this compound. It is studied for its interactions with biomolecules, particularly in relation to enzyme inhibition and modulation of metabolic pathways. The phosphoryl group can influence enzyme activity, making it a target for drug development.

Medicinal Chemistry

Dimethyl (3-oxo-5-phenylpentan-2-YL)phosphonate is being explored as a precursor for pharmaceuticals, especially those targeting cancer and other diseases. Its ability to participate in various biochemical reactions positions it as a candidate for developing therapeutics aimed at specific biological targets .

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals and materials. Its unique properties facilitate its use in creating formulations that require specific reactivity or stability .

Case Study 1: Pharmaceutical Development

A study highlighted the use of Dimethyl (3-oxo-5-phenylpentan-2-YL)phosphonate as an intermediate in synthesizing novel protease inhibitors aimed at treating cancer. The compound demonstrated promising results in inhibiting specific proteases involved in tumor progression, showing potential for further development into therapeutic agents .

Case Study 2: Biochemical Research

Another investigation focused on the compound's role as a selective inhibitor of certain enzymes related to fungal infections. The study revealed that derivatives of Dimethyl (3-oxo-5-phenylpentan-2-YL)phosphonate exhibited significant antifungal activity against Cryptococcus neoformans, suggesting its utility in developing antifungal treatments .

Mechanism of Action

The mechanism of action of Dimethyl (3-oxo-5-phenylpentan-2-YL)phosphonate involves its interaction with specific molecular targets and pathways. The phosphoryl group can participate in various biochemical reactions, influencing enzyme activity and cellular processes. The phenyl group contributes to the compound’s hydrophobic interactions, affecting its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

4-Dimethoxyphosphoryl-1-phenylbutan-3-one: Similar structure but with a shorter carbon chain.

4-Dimethoxyphosphoryl-1-phenylhexan-3-one: Similar structure but with a longer carbon chain.

4-Dimethoxyphosphoryl-1-phenylpropan-3-one: Similar structure but with an even shorter carbon chain.

Uniqueness

Dimethyl (3-oxo-5-phenylpentan-2-YL)phosphonate is unique due to its specific combination of a phosphoryl group and a phenyl group attached to a pentanone backbone. This structure imparts distinct chemical properties, making it suitable for various applications in research and industry .

Biological Activity

Dimethyl (3-oxo-5-phenylpentan-2-YL)phosphonate is a phosphonate compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in medicinal chemistry, supported by relevant data and case studies.

Chemical Profile

- Chemical Name : Dimethyl (3-oxo-5-phenylpentan-2-YL)phosphonate

- CAS Number : 144358-71-4

- Molecular Formula : C13H19O4P

- Molecular Weight : 270.26 g/mol

Synthesis

The synthesis of Dimethyl (3-oxo-5-phenylpentan-2-YL)phosphonate typically involves the reaction of a phenyl-substituted pentanone with dimethylphosphoryl chloride in the presence of a base like triethylamine. The reaction is performed in an inert solvent such as dichloromethane at low temperatures to ensure high yield and purity .

The biological activity of Dimethyl (3-oxo-5-phenylpentan-2-YL)phosphonate primarily stems from its phosphoryl group, which can participate in various biochemical reactions. This compound may interact with specific enzymes and cellular pathways, influencing their activity and potentially leading to therapeutic effects .

Key Mechanisms Include :

- Enzyme Inhibition : Phosphonates often act as inhibitors of enzymes that utilize phosphates as substrates, making them valuable in medicinal chemistry .

- Antiviral Activity : Some studies indicate that phosphonates exhibit antiviral properties, although specific data on this compound's antiviral efficacy is limited .

Biological Activity and Applications

Research into the biological activity of Dimethyl (3-oxo-5-phenylpentan-2-YL)phosphonate suggests several potential applications:

- Medicinal Chemistry : As a precursor in drug development, it may serve as a building block for more complex therapeutic agents.

- Antiviral Research : While specific antiviral activities have not been extensively documented for this compound, its structural analogs have shown promise against various viral infections .

- Biochemical Research : Used as a reagent in studies investigating enzyme interactions and metabolic pathways.

Case Studies and Research Findings

- Antiviral Properties : A review of phosphonates indicated their potential for antiviral applications, particularly against DNA viruses. Although direct studies on Dimethyl (3-oxo-5-phenylpentan-2-YL)phosphonate are sparse, the class of compounds it belongs to has shown significant promise .

- Enzyme Interaction Studies : Research has demonstrated that related phosphonates can inhibit various enzymes involved in nucleotide metabolism, suggesting that Dimethyl (3-oxo-5-phenylpentan-2-YL)phosphonate could exhibit similar properties .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Dimethoxyphosphoryl-1-phenylbutan-3-one | Shorter carbon chain | Antiviral, cytostatic |

| 4-Dimethoxyphosphoryl-1-phenylhexan-3-one | Longer carbon chain | Antiviral potential |

| 4-Dimethoxyphosphoryl-1-phenylpropan-3-one | Even shorter carbon chain | Similar enzyme inhibition |

Q & A

Q. What are the key experimental considerations for synthesizing Dimethyl (3-oxo-5-phenylpentan-2-yl)phosphonate?

Synthesis requires optimizing reaction conditions (e.g., solvent polarity, temperature, catalyst selection) to balance yield and purity. Statistical Design of Experiments (DoE) can minimize trials by identifying critical parameters like reaction time and stoichiometry . Computational reaction path searches using quantum chemical methods (e.g., DFT) predict intermediates and transition states, guiding experimental validation .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- NMR : Use P NMR to confirm phosphonate group integrity and H/C NMR for backbone structure validation.

- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., ketone and phosphonate group orientation) by analyzing crystal packing and bond angles .

- FT-IR : Monitor carbonyl (C=O) and phosphoryl (P=O) stretching frequencies to detect degradation or impurities .

Q. How can researchers assess the compound’s stability under varying storage conditions?

Conduct accelerated stability studies using HPLC to track decomposition products. Variables include temperature (4°C vs. ambient), humidity, and light exposure. Compare degradation kinetics to establish safe storage protocols .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected 31^{31}31P NMR shifts) be resolved?

Apply multivariate statistical analysis (e.g., PCA) to correlate spectral anomalies with synthetic variables (e.g., trace solvents, pH). Cross-validate with computational simulations (e.g., NMR chemical shift prediction via DFT) to identify structural distortions or intermolecular interactions .

Q. What strategies optimize reaction pathways for scalable synthesis while minimizing byproducts?

Q. How can computational models predict the compound’s reactivity in novel solvent systems?

Use COSMO-RS (Conductor-like Screening Model for Real Solvents) to simulate solvation effects on reaction thermodynamics. Validate predictions via kinetic studies in ionic liquids or deep eutectic solvents, focusing on phosphonate group reactivity .

Q. What methodologies address discrepancies between theoretical and experimental reaction yields?

- Sensitivity Analysis : Quantify the impact of input uncertainties (e.g., impurity levels, catalyst deactivation) on yield predictions using Monte Carlo simulations.

- In Situ Monitoring : Deploy Raman spectroscopy or mass spectrometry to detect transient intermediates not accounted for in initial models .

Safety and Protocol Design

Q. What safety protocols are critical when handling this compound in laboratory settings?

Q. How should researchers design toxicological assays for derivatives of this compound?

Prioritize in vitro assays (e.g., Ames test for mutagenicity, micronucleus assay for genotoxicity) using structurally similar phosphonates as benchmarks. Cross-reference with in silico toxicity predictions (e.g., QSAR models) to prioritize high-risk candidates for further testing .

Cross-Disciplinary Applications

Q. Can this compound serve as a precursor in materials science (e.g., flame retardants, polymer additives)?

Investigate its thermal stability via TGA/DSC to assess suitability for high-temperature applications. Explore copolymerization with vinyl monomers, monitoring phosphonate incorporation efficiency via GPC and P NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.